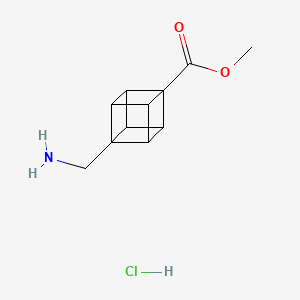![molecular formula C12H15ClN2 B1661793 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 952480-30-7](/img/structure/B1661793.png)
2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
Several synthetic approaches exist for preparing DBH. One notable method involves an asymmetric Michael addition of a substituted triketopiperazine to an enone. This process yields DBH derivatives with high enantioselectivity and good yields . The resulting DBH scaffolds can serve as starting points for further modifications.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel heterocyclic systems, such as 2,5-diazabicyclo[4.1.0]heptanes, has been achieved through reactions involving disodium or dipotassium salts of cis-1,2-(arenesulfonamido) cyclopropanes with ethylene bromide. These compounds, including structures similar to 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane, exhibit a mixture of interconverting enantiomeric half-chair conformers, as demonstrated by 1H magnetic resonance spectrum analysis (Majchrzak et al., 1983).
Catalytic Applications
In the realm of catalysis, 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane and related structures have shown potential applications. For instance, the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates yields various functionalized bicyclo[4.1.0]heptane enol esters, showcasing the versatility of these compounds in synthetic chemistry (Anjum & Marco-Contelles, 2005).
Structural Characterization
The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring, closely related to 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane, has been characterized for the first time, revealing insights into the structural properties of these compounds. The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane, each protonated at the nitrogen sites, and the structure is maintained by a complex network of hydrogen bonds (Britvin & Rumyantsev, 2017).
properties
IUPAC Name |
(1S,4S)-2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFRRAVHNPHTL-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168009 | |
| Record name | (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
952480-30-7 | |
| Record name | (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dimethylphenyl)-4-[4-(methanesulfonamido)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B1661716.png)
![2-(1,3-Benzothiazol-2-yl)-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1661717.png)
![5-[[4-(Dimethylamino)phenyl]methylene]-1-methylbarbituric acid](/img/structure/B1661718.png)

![3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1661721.png)
![3-(4-Fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1661722.png)
![4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B1661723.png)




